Tetracobalt dodecacarbonyl

説明

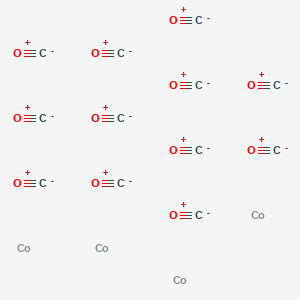

Tetracobalt dodecacarbonyl is a complex organometallic compound with the chemical formula Co₄(CO)₁₂. This compound is known for its unique tetrahedral structure, where four cobalt atoms are bridged by carbonyl groups. It is a member of the metal carbonyl cluster family and is of significant interest in the field of inorganic chemistry due to its intriguing structural and electronic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro typically involves the reduction of cobalt salts in the presence of carbon monoxide. One common method is the reduction of cobalt(II) chloride with sodium borohydride in a carbon monoxide atmosphere. The reaction is carried out under high pressure and moderate temperature to facilitate the formation of the desired carbonyl clusters .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is usually purified by sublimation or recrystallization techniques .

化学反応の分析

Types of Reactions

Tetracobalt dodecacarbonyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.

Major Products Formed

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt species.

Substitution: New cobalt complexes with substituted ligands.

科学的研究の応用

Tetracobalt dodecacarbonyl has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydroformylation and polymerization.

Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

作用機序

The mechanism by which cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro exerts its effects is primarily through its ability to act as a catalyst. The compound’s unique structure allows it to facilitate various chemical transformations by providing a reactive surface for the interaction of reactants. The carbonyl ligands play a crucial role in stabilizing the intermediate species formed during the catalytic cycle.

類似化合物との比較

Similar Compounds

Cobalt, tri-mu-carbonylnonacarbonyldi-, tetrahedro: Similar structure but with fewer carbonyl ligands.

Iron, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with iron instead of cobalt.

Nickel, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with nickel instead of cobalt.

Uniqueness

Tetracobalt dodecacarbonyl is unique due to its specific electronic configuration and the ability to form stable tetrahedral clusters. This uniqueness makes it particularly effective as a catalyst and in various applications where stability and reactivity are crucial .

生物活性

Tetracobalt dodecacarbonyl, with the chemical formula Co(CO), is a metal carbonyl compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly focusing on its toxicity, potential therapeutic applications, and interactions with biological systems.

1. Structural Characteristics

This compound is characterized by a tetrahedral arrangement of cobalt atoms surrounded by twelve carbon monoxide ligands. The molecular symmetry is classified as C, with three bridging and nine terminal carbonyl groups. The average Co-Co bond distance is approximately 2.499 Å, while the average C-O bond length is 1.133 Å .

Table 1: Structural Data of this compound

| Parameter | Value |

|---|---|

| Formula | Co(CO) |

| Molecular Weight | 571.85 g/mol |

| Average Co-Co Distance | 2.499 Å |

| Average C-O Bond Length | 1.133 Å |

| Symmetry | C |

2. Synthesis Methods

This compound can be synthesized through the decarbonylation of dicobalt octacarbonyl (Co(CO)). This reaction involves the removal of carbon monoxide molecules to form the tetracobalt complex:

This synthesis method highlights the compound's stability and reactivity under varying conditions .

3.1 Toxicity

This compound exhibits significant toxicity, particularly through inhalation and ingestion routes. It is classified as a suspected carcinogen and can cause skin sensitization and irritation upon contact . The compound's toxicity arises from its ability to release cobalt ions in biological systems, which can lead to oxidative stress and cellular damage.

3.3 Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic applications of cobalt complexes in medicine, particularly in cancer treatment and as catalysts in organic synthesis. The ability of this compound to facilitate reactions in organic chemistry positions it as a potential candidate for drug development .

Case Study 1: Toxicological Assessment

A study evaluating the toxicological effects of cobalt carbonyl complexes found that exposure to this compound resulted in significant cytotoxicity in various cell lines. The study reported increased levels of reactive oxygen species (ROS) and apoptosis markers, suggesting that the compound induces oxidative stress leading to cell death .

Case Study 2: Antimicrobial Activity

In an investigation into the antimicrobial properties of metal carbonyls, researchers found that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The study concluded that further exploration into its mechanism of action could reveal new insights into its potential as an antimicrobial agent .

特性

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Co/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracobalt dodecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17786-31-1 | |

| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?

A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.

Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?

A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。